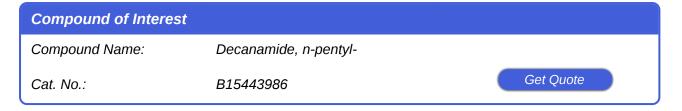


Decanamide, N-pentyl-: A Technical Review of Synthetic Methodologies and Predicted Biological Activities

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the existing literature relevant to **Decanamide**, **n-pentyl-**, also known as N-pentyldecanamide. Due to a scarcity of research on this specific molecule, this document draws upon data from closely related N-alkyl fatty acid amides to project its physicochemical properties, biological activities, and associated experimental protocols. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

N-pentyldecanamide is a secondary amide featuring a ten-carbon acyl chain (decanoyl) and a five-carbon N-alkyl substituent (pentyl). General characteristics of secondary amides suggest it is a solid at room temperature with a relatively high boiling point due to intermolecular hydrogen bonding.[1][2] Its solubility in water is expected to be low, while it should be soluble in organic solvents.[3][4]



Property	Predicted Value/Characteristic	Rationale/Reference Compounds	
Molecular Formula	C15H31NO	N/A	
Molecular Weight	241.43 g/mol	N/A	
Appearance	Colorless to white solid	General property of amides[1] [3]	
Boiling Point	High, >200 °C	Secondary amides exhibit strong hydrogen bonding[1][2]	
Melting Point	Moderately high	Higher than tertiary amides of similar molecular weight[2]	
Solubility	Soluble in organic solvents, sparingly soluble in water	Characteristic of amides with long alkyl chains[3][4]	

Synthesis of N-pentyldecanamide

The synthesis of N-pentyldecanamide can be achieved through several established methods for amide bond formation. A common and effective approach involves the acylation of pentylamine with decanoyl chloride.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is adapted from general methods for the synthesis of fatty acid amides.[5]

Materials:

- Decanoyl chloride
- Pentylamine
- Triethylamine (Et3N)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO3) solution



- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO4)
- Silica gel for column chromatography
- Hexane
- · Ethyl acetate

Procedure:

- Dissolve pentylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add decanoyl chloride (1.0 equivalent) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
- Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude N-pentyldecanamide by silica gel column chromatography using a hexaneethyl acetate gradient.



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Caption: General workflow for the synthesis of N-pentyldecanamide.

Potential Biological Activities

Based on literature for structurally similar N-alkyl fatty acid amides, N-pentyldecanamide is predicted to exhibit antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

N-alkyl amides have demonstrated activity against a range of microorganisms, particularly Gram-positive bacteria.[6][7] The length of the alkyl chains can influence the potency and spectrum of activity.

Compound (Analogous)	Organism	MIC (μg/mL)	Reference
Dodecanamide	Staphylococcus aureus	16	Kabara et al., 1972
N,N- dimethyldecanamide	Staphylococcus aureus	>100	Novak et al., 1969[8]
N,N- dimethyldecanamide	Escherichia coli	>100	Novak et al., 1969[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on standard broth microdilution methods.[9]

Materials:

- N-pentyldecanamide
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates



Spectrophotometer

Procedure:

- Prepare a stock solution of N-pentyldecanamide in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
- Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
- Include positive (bacteria only) and negative (broth only) controls.
- Incubate the plates at 37 °C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Fatty acid amides are known to modulate inflammatory pathways. A key mechanism is the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[10] Inhibition of FAAH leads to increased levels of anandamide, which has anti-inflammatory effects.

Experimental Protocol: In Vitro FAAH Inhibition Assay

This fluorometric assay protocol is adapted from commercially available kits and literature procedures.[11][12]



Materials:

- N-pentyldecanamide
- Rat or mouse brain homogenate (as a source of FAAH)
- FAAH substrate (e.g., anandamide analog linked to a fluorophore)
- · Assay buffer
- 96-well black microtiter plates
- · Fluorometric plate reader

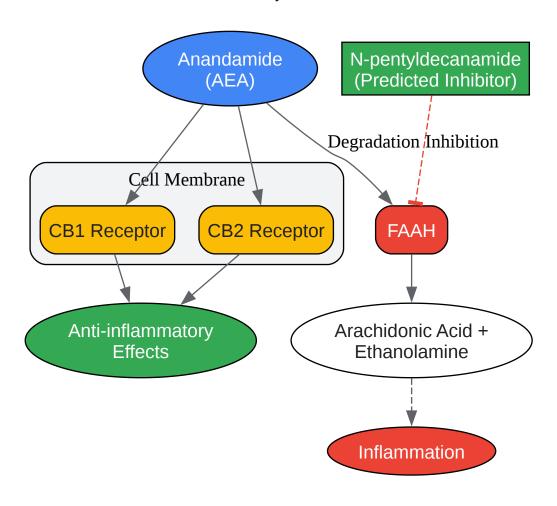
Procedure:

- Prepare serial dilutions of N-pentyldecanamide in the assay buffer.
- In a 96-well plate, add the brain homogenate (enzyme source) to each well.
- Add the different concentrations of N-pentyldecanamide to the wells.
- Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37 °C.
- Initiate the reaction by adding the fluorogenic FAAH substrate.
- Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths.
- Calculate the rate of substrate hydrolysis for each inhibitor concentration.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: FAAH Inhibition and Endocannabinoid System



The predicted anti-inflammatory effect of N-pentyldecanamide can be visualized through its potential interaction with the endocannabinoid system.



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Caption: Predicted mechanism of anti-inflammatory action via FAAH inhibition.

Conclusion

While direct experimental data on **Decanamide**, **n-pentyl-** is not readily available in the current scientific literature, this technical guide provides a robust framework for its synthesis and potential biological evaluation based on the well-established chemistry and pharmacology of related N-alkyl fatty acid amides. The provided protocols and predicted activities serve as a foundation for future research into this specific compound. Further investigation is warranted to confirm the antimicrobial and anti-inflammatory properties of N-pentyldecanamide and to elucidate its precise mechanisms of action.



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